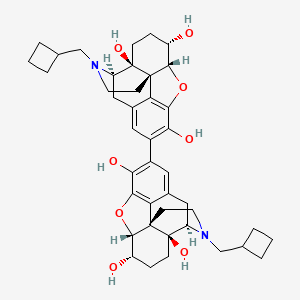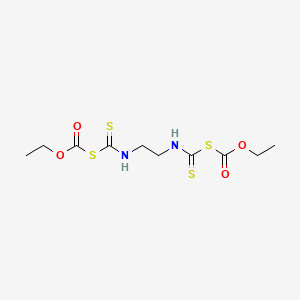
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester is a complex organic compound that features both carbonic acid and dithiocarbamic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester typically involves the reaction of carbonic acid derivatives with ethylenebis(dithiocarbamic acid) under controlled conditions. One common method involves the use of thiolation reactions, where thiols are acylated to form thioesters . The reaction conditions often require the presence of a coupling reagent such as TFFH (tetrafluorohydroxyfuran) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale thiolation processes, where carboxylic acids are converted to thioesters using efficient and scalable methods. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiolates for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted thioesters from nucleophilic substitution.
Applications De Recherche Scientifique
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: The compound’s ability to form disulfides makes it useful in studying protein folding and disulfide bond formation.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester involves its reactivity with nucleophiles and electrophiles. The thioester groups can undergo nucleophilic attack, leading to the formation of various products. The compound’s ability to form disulfides also plays a role in its biological activity, particularly in redox reactions and protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioesters: Compounds like ethyl thioacetate and methyl thiopropionate share similar thioester functional groups.
Dithiocarbamates: Compounds such as zinc ethylenebis(dithiocarbamate) have similar dithiocarbamate moieties.
Uniqueness
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester is unique due to its combination of carbonic acid and dithiocarbamic acid functionalities, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific fields .
Propriétés
Numéro CAS |
19657-27-3 |
|---|---|
Formule moléculaire |
C10H16N2O4S4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
ethyl 2-(ethoxycarbonylsulfanylcarbothioylamino)ethylcarbamothioylsulfanylformate |
InChI |
InChI=1S/C10H16N2O4S4/c1-3-15-9(13)19-7(17)11-5-6-12-8(18)20-10(14)16-4-2/h3-6H2,1-2H3,(H,11,17)(H,12,18) |
Clé InChI |
GAEADZPCZCQRKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)SC(=S)NCCNC(=S)SC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




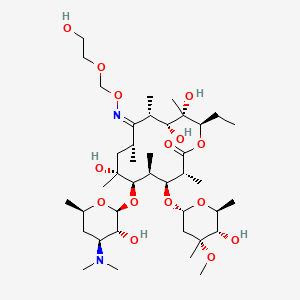

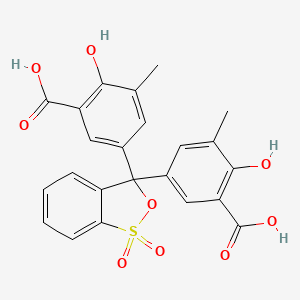
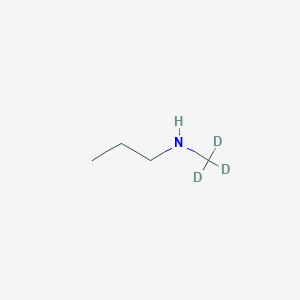
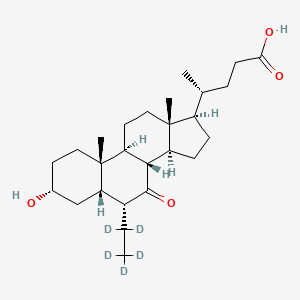
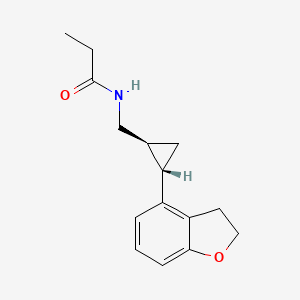

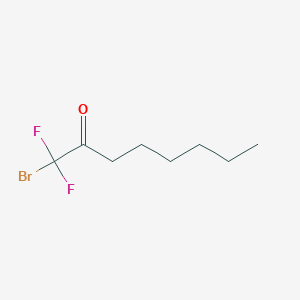
![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)
![2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B15291800.png)
![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
